molecular formula C14H14O B12584283 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- CAS No. 271578-35-9

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-

Cat. No.: B12584283
CAS No.: 271578-35-9
M. Wt: 198.26 g/mol
InChI Key: MZTKSBCQWRXZLQ-XJFOESAGSA-N
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Description

Bicyclo[221]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: A similar compound with a simpler structure, lacking the phenyl group.

    Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Another related compound with a nitrile group instead of an aldehyde group.

    Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: A structurally similar compound with different substituents.

Uniqueness

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)- is unique due to its specific stereochemistry and the presence of a phenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

CAS No.

271578-35-9

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(1S,2R,3R,4R)-3-phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde

InChI

InChI=1S/C14H14O/c15-9-13-11-6-7-12(8-11)14(13)10-4-2-1-3-5-10/h1-7,9,11-14H,8H2/t11-,12+,13-,14-/m1/s1

InChI Key

MZTKSBCQWRXZLQ-XJFOESAGSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@H]([C@@H]2C=O)C3=CC=CC=C3

Canonical SMILES

C1C2C=CC1C(C2C=O)C3=CC=CC=C3

Origin of Product

United States

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